molecular formula C25H27N9O8S2 B3151379 5-Desthiolyl-5-thioxo Cefoperazone CAS No. 711598-76-4

5-Desthiolyl-5-thioxo Cefoperazone

Cat. No. B3151379
CAS RN: 711598-76-4
M. Wt: 645.7 g/mol
InChI Key: LGKWYRNERXMLTN-XCGNWRKASA-N
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Description

5-Desthiolyl-5-thioxo Cefoperazone is a Cefoperazone impurity . It has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.67 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C25H27N9O8S2 . It includes various functional groups, such as thioxo, tetrazole, and piperazinyl .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.77±0.1 g/cm3 and a predicted pKa of 2.62±0.50 .

Scientific Research Applications

Antabuse-like Reaction and Antibiotic Metabolism

Cephalosporins with specific side chains, like cefoperazone, have been studied for their potential to induce an Antabuse-like reaction in individuals consuming alcohol. This reaction is due to the elevation of blood acetaldehyde levels, a consequence of the inactivation of hepatic aldehyde dehydrogenase by a reactive metabolite of the antibiotic's side chain. These findings are significant for understanding the biochemical interactions and potential therapeutic applications of cephalosporins beyond their antibacterial properties (Kitson, 1987).

In Vitro Antimicrobial Activity

Research has also focused on the in vitro antimicrobial activity of cefoperazone, especially in combination with sulbactam. These studies highlight the enhanced spectrum of cefoperazone against gram-negative bacilli, including Acinetobacter species and some Pseudomonas species, when combined with sulbactam. The combination's effectiveness is attributed to sulbactam's ability to inhibit beta-lactamase enzymes, thereby increasing cefoperazone's antimicrobial spectrum and clinical efficacy (Jones et al., 1985).

Chemical Reactivities and Biological Activities

The reactivity and biological activities of sulfur-bearing compounds, such as those related to cefoperazone's thioxo structure, have been explored. These compounds are of interest due to their applications in medicinal, pharmacological, and biological fields. The review by Makki, Abdel-Rahman, and Alharbi (2019) outlines the synthesis, reactivity, and potential therapeutic applications of such sulfur-bearing compounds, emphasizing their significance in drug development and bioactive systems (Makki et al., 2019).

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKWYRNERXMLTN-XCGNWRKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747577
Record name (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

711598-76-4
Record name 5-Desthiolyl-5-thioxo cefoperazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711598764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-DESTHIOLYL-5-THIOXO CEFOPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN35C7MDY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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